molecular formula C10H18O2 B1593715 1,1'-Bicyclopentyl-1,1'-diol CAS No. 5181-75-9

1,1'-Bicyclopentyl-1,1'-diol

Cat. No.: B1593715
CAS No.: 5181-75-9
M. Wt: 170.25 g/mol
InChI Key: ACAGAKMMNGCNQA-UHFFFAOYSA-N
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Description

1,1’-Bicyclopentyl-1,1’-diol: is a symmetrical diol with the molecular formula C10H18O2 . It consists of two cyclopentane rings connected by a single carbon-carbon bond, with each ring bearing a hydroxyl group at the 1-position. This compound is known for its unique structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Bicyclopentyl-1,1’-diol can be synthesized through the pinacol coupling reaction of cyclopentanone. This reaction involves the reduction of cyclopentanone using a metal catalyst such as magnesium or zinc in the presence of an acid. The reaction proceeds as follows:

    Reduction of Cyclopentanone: Cyclopentanone is reduced to cyclopentanol using a reducing agent like sodium borohydride or lithium aluminum hydride.

    Pinacol Coupling: The cyclopentanol undergoes a coupling reaction in the presence of a metal catalyst to form 1,1’-Bicyclopentyl-1,1’-diol.

Industrial Production Methods

Industrial production of 1,1’-Bicyclopentyl-1,1’-diol typically involves the same pinacol coupling reaction but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,1’-Bicyclopentyl-1,1’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Cyclopentanone, Cyclopentanecarboxylic acid

    Reduction: Bicyclopentane

    Substitution: 1,1’-Bicyclopentyl-1,1’-dichloride, 1,1’-Bicyclopentyl-1,1’-dibromide

Scientific Research Applications

1,1’-Bicyclopentyl-1,1’-diol has several applications in scientific research:

    Chemical Synthesis: It is used as a building block in the synthesis of complex organic molecules, including cyclic selenites and carbohydrate derivatives.

    Catalysis: The compound is employed in catalytic reactions, such as hetero-Diels-Alder reactions, where it acts as a catalyst to activate aldehyde carbonyl groups.

    Mass Spectrometry: It is used to study hydrogen rearrangements under electron impact, providing insights into isomerization and fragmentation mechanisms.

    Molecular Structure Investigations: Research on derivatives of this compound helps understand the conformation and steric interactions of bicyclic molecules.

Mechanism of Action

The mechanism of action of 1,1’-Bicyclopentyl-1,1’-diol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These hydroxyl groups can form hydrogen bonds, making the compound a good candidate for catalysis and molecular interactions. The compound’s unique structure allows it to act as a substrate in the formation of cyclic selenites and other complex molecules.

Comparison with Similar Compounds

1,1’-Bicyclopentyl-1,1’-diol can be compared with other similar compounds such as:

    1,1’-Bicyclopentyl-1,1’-dichloride: Similar structure but with chlorine atoms instead of hydroxyl groups.

    1,1’-Bicyclopentyl-1,1’-dibromide: Similar structure but with bromine atoms instead of hydroxyl groups.

    Cyclopentanediol: Contains two hydroxyl groups but on a single cyclopentane ring.

The uniqueness of 1,1’-Bicyclopentyl-1,1’-diol lies in its symmetrical structure and the presence of two hydroxyl groups on separate cyclopentane rings, which imparts distinct reactivity and applications in chemical synthesis and catalysis.

Properties

IUPAC Name

1-(1-hydroxycyclopentyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-9(5-1-2-6-9)10(12)7-3-4-8-10/h11-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAGAKMMNGCNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2(CCCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303200
Record name 1,1'-Bicyclopentyl-1,1'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5181-75-9
Record name NSC157315
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Bicyclopentyl-1,1'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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